molecular formula C12H8F2I2 B15177899 Iodonium, bis(4-fluorophenyl)-, iodide CAS No. 1510-89-0

Iodonium, bis(4-fluorophenyl)-, iodide

Cat. No.: B15177899
CAS No.: 1510-89-0
M. Wt: 444.00 g/mol
InChI Key: WEYJANUJSIAITC-UHFFFAOYSA-M
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Description

Iodonium, bis(4-fluorophenyl)-, iodide is a hypervalent iodine compound with the molecular formula C12H8F2I2. It is known for its utility in various chemical reactions, particularly in organic synthesis. This compound is characterized by the presence of two 4-fluorophenyl groups attached to an iodine atom, forming a stable iodonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodonium, bis(4-fluorophenyl)-, iodide typically involves the reaction of iodobenzene with fluorobenzene in the presence of an oxidizing agent. One common method is the reaction of iodobenzene diacetate with fluorobenzene under acidic conditions. The reaction proceeds as follows:

C6H5I(OAc)2+2C6H5F(C6H4F)2I++2AcOH\text{C}_6\text{H}_5\text{I(OAc)}_2 + 2\text{C}_6\text{H}_5\text{F} \rightarrow \text{(C}_6\text{H}_4\text{F)}_2\text{I}^+ + 2\text{AcOH} C6​H5​I(OAc)2​+2C6​H5​F→(C6​H4​F)2​I++2AcOH

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Iodonium, bis(4-fluorophenyl)-, iodide undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Substitution: It participates in electrophilic aromatic substitution reactions.

    Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hypervalent iodine reagents.

    Substitution: Typical conditions involve the use of Lewis acids such as aluminum chloride.

    Coupling Reactions: Palladium or copper catalysts are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in coupling reactions, the product is typically a biaryl compound.

Scientific Research Applications

Iodonium, bis(4-fluorophenyl)-, iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is used in the development of diagnostic agents and therapeutic compounds.

    Industry: It finds applications in the production of polymers, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which iodonium, bis(4-fluorophenyl)-, iodide exerts its effects involves the formation of reactive intermediates. These intermediates can participate in various chemical transformations, such as the transfer of aryl groups or the generation of radicals. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-bromophenyl)iodonium triflate
  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
  • Bis(4-methylphenyl)iodonium hexafluorophosphate

Uniqueness

Iodonium, bis(4-fluorophenyl)-, iodide is unique due to the presence of fluorine atoms, which can influence the reactivity and selectivity of the compound in various chemical reactions. The fluorine atoms can also enhance the stability of the iodonium salt and affect its solubility and other physical properties.

Properties

CAS No.

1510-89-0

Molecular Formula

C12H8F2I2

Molecular Weight

444.00 g/mol

IUPAC Name

bis(4-fluorophenyl)iodanium;iodide

InChI

InChI=1S/C12H8F2I.HI/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1

InChI Key

WEYJANUJSIAITC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1F)[I+]C2=CC=C(C=C2)F.[I-]

Origin of Product

United States

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